molecular formula C26H34N12O6 B159381 Methotrexate-alpha-arginine CAS No. 129921-89-7

Methotrexate-alpha-arginine

Número de catálogo B159381
Número CAS: 129921-89-7
Peso molecular: 610.6 g/mol
Clave InChI: JXNOYJVKQNZUFW-SJORKVTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methotrexate-alpha-arginine is a novel form of methotrexate, which is an anti-cancer drug that has been used for several decades. Methotrexate-alpha-arginine is a modified form of methotrexate that has shown promising results in scientific research for cancer treatment.

Mecanismo De Acción

The mechanism of action of Methotrexate-alpha-arginine is similar to that of methotrexate. Methotrexate-alpha-arginine inhibits the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. This inhibition of dihydrofolate reductase results in the inhibition of DNA synthesis, which leads to the death of cancer cells.

Efectos Bioquímicos Y Fisiológicos

Methotrexate-alpha-arginine has been shown to have a higher solubility and stability compared to methotrexate. This modification of methotrexate has also resulted in a higher cytotoxic effect on cancer cells. In addition, Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Methotrexate-alpha-arginine in lab experiments include its higher solubility and stability, which makes it easier to use in experiments. In addition, Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells, which makes it a better candidate for cancer treatment. The limitations of using Methotrexate-alpha-arginine in lab experiments include the lack of clinical trials and the need for further research to determine its safety and efficacy.

Direcciones Futuras

For Methotrexate-alpha-arginine include the need for clinical trials to determine its safety and efficacy in humans. In addition, further research is needed to determine the optimal dosage and treatment regimen for Methotrexate-alpha-arginine. Other future directions include the development of new modifications of methotrexate to enhance its efficacy and reduce its side effects.
Conclusion:
Methotrexate-alpha-arginine is a promising modification of methotrexate that has shown higher solubility, stability, cytotoxic effect on cancer cells, and anti-tumor effect in animal models. Methotrexate-alpha-arginine has the potential to be a better candidate for cancer treatment compared to methotrexate. However, further research is needed to determine its safety and efficacy in humans.

Métodos De Síntesis

Methotrexate-alpha-arginine is synthesized by modifying the structure of methotrexate. The synthesis method involves the reaction of methotrexate with arginine, which results in the formation of Methotrexate-alpha-arginine. This modification of methotrexate enhances its solubility and stability, which makes it more effective in cancer treatment.

Aplicaciones Científicas De Investigación

Methotrexate-alpha-arginine has shown promising results in scientific research for cancer treatment. In vitro studies have shown that Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells compared to methotrexate. In vivo studies have also shown that Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.

Propiedades

Número CAS

129921-89-7

Nombre del producto

Methotrexate-alpha-arginine

Fórmula molecular

C26H34N12O6

Peso molecular

610.6 g/mol

Nombre IUPAC

(4R)-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H34N12O6/c1-38(12-14-11-32-21-19(33-14)20(27)36-26(30)37-21)15-6-4-13(5-7-15)22(41)34-16(8-9-18(39)40)23(42)35-17(24(43)44)3-2-10-31-25(28)29/h4-7,11,16-17H,2-3,8-10,12H2,1H3,(H,34,41)(H,35,42)(H,39,40)(H,43,44)(H4,28,29,31)(H4,27,30,32,36,37)/t16-,17+/m1/s1

Clave InChI

JXNOYJVKQNZUFW-SJORKVTESA-N

SMILES isomérico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O

SMILES canónico

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Otros números CAS

129921-89-7

Secuencia

XER

Sinónimos

methotrexate-alpha-arginine
methotrexate-alpha-arginine hydrochloride, (L-Arg, D-Gln)-isomer
methotrexate-alpha-arginine hydrochloride, (L-Arg, L-Gln)-isomer
methotrexate-alpha-arginine, (L-Arg, DL-Gln)-isomer
methotrexate-alpha-arginine, (L-Arg, L-Gln)-isomer
MTX-Arg

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.